molecular formula C22H16N2O3 B6114584 2-(3,4-DIHYDROXYSTYRYL)-3-PHENYL-4(3H)-QUINAZOLINONE

2-(3,4-DIHYDROXYSTYRYL)-3-PHENYL-4(3H)-QUINAZOLINONE

Cat. No.: B6114584
M. Wt: 356.4 g/mol
InChI Key: PHPLMVDSUMFPES-ACCUITESSA-N
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Description

2-(3,4-Dihydroxystyryl)-3-phenyl-4(3H)-quinazolinone is a synthetic organic compound known for its diverse biological activities. This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The compound also features a dihydroxystyryl group and a phenyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroxystyryl)-3-phenyl-4(3H)-quinazolinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with 2-aminobenzophenone in the presence of a base, such as sodium hydroxide, to form the intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired quinazolinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxystyryl)-3-phenyl-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The dihydroxystyryl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The phenyl and quinazolinone rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The biological effects of 2-(3,4-dihydroxystyryl)-3-phenyl-4(3H)-quinazolinone are primarily attributed to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its quinazolinone core, which provides additional sites for chemical modification and enhances its biological activity. The combination of the dihydroxystyryl group and the quinazolinone core makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c25-19-12-10-15(14-20(19)26)11-13-21-23-18-9-5-4-8-17(18)22(27)24(21)16-6-2-1-3-7-16/h1-14,25-26H/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPLMVDSUMFPES-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC(=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC(=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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